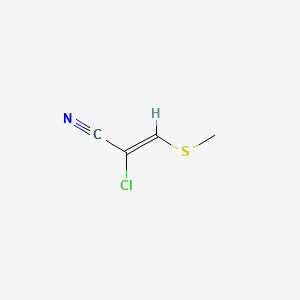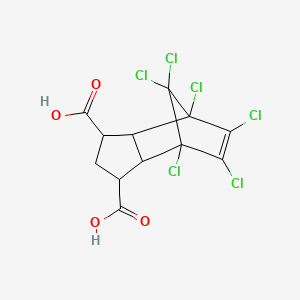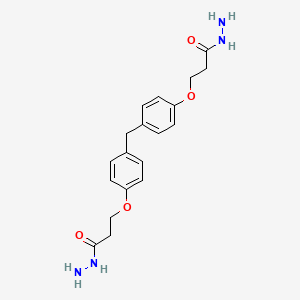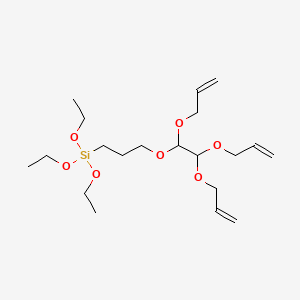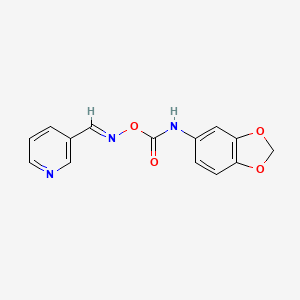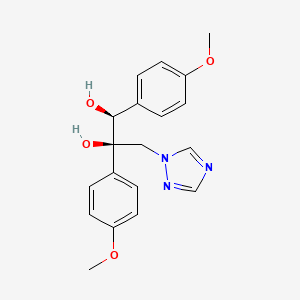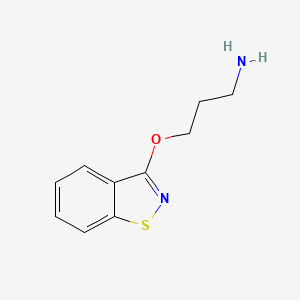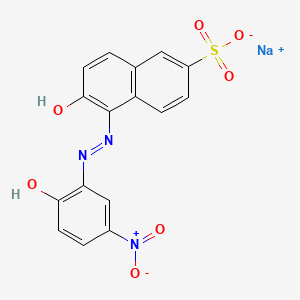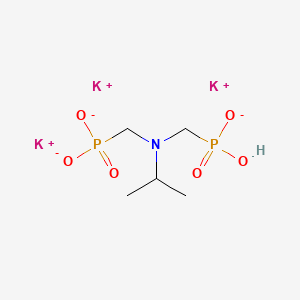
2-phenylphenolate;tetraphenylphosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylphenolate;tetraphenylphosphanium is a compound that combines the properties of 2-phenylphenolate and tetraphenylphosphanium
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenylphenolate;tetraphenylphosphanium typically involves the reaction of tetraphenylphosphine with halogenated benzene and phenol in the presence of sodium hydroxide. The reaction is carried out in a continuous flow reactor, which offers advantages such as smaller reactor size, ease of operation, and reduced solvent usage .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The continuous flow reactor method is preferred due to its high yield, environmental friendliness, and stable reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2-Phenylphenolate can undergo oxidation reactions to form quinone methide species.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like hydrochloric acid are commonly used for substitution reactions.
Major Products:
Oxidation: Quinone methide species.
Reduction: Reduced forms of the compound.
Substitution: 2-Phenylphenol and sodium chloride.
Aplicaciones Científicas De Investigación
2-Phenylphenolate;tetraphenylphosphanium has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Investigated for its potential antimicrobial properties.
Industry: Utilized in the synthesis of thermoplastic polycarbonates and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2-phenylphenolate;tetraphenylphosphanium involves its interaction with cellular components. For instance, the tetraphenylphosphanium moiety can target mitochondria, leading to membrane damage and inhibition of fungal respiration . The phenolate part can undergo proton transfer reactions, forming reactive quinone methide species that can interact with various biomolecules .
Comparación Con Compuestos Similares
Tetraphenylphosphonium: Shares the phosphonium core but lacks the phenolate group.
2-Phenylphenol: Contains the phenol group but lacks the phosphonium component.
Uniqueness: 2-Phenylphenolate;tetraphenylphosphanium is unique due to its combined properties of both phenolate and phosphonium groups. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its individual components .
Propiedades
Número CAS |
94230-91-8 |
|---|---|
Fórmula molecular |
C36H29OP |
Peso molecular |
508.6 g/mol |
Nombre IUPAC |
2-phenylphenolate;tetraphenylphosphanium |
InChI |
InChI=1S/C24H20P.C12H10O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-20H;1-9,13H/q+1;/p-1 |
Clave InChI |
FYTNLSRIIXEAHK-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2[O-].C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



